Bicyclo[3.3.1]nonane-3,7-dione
Overview
Description
Bicyclo[3.3.1]nonane-3,7-dione is an organic compound with the empirical formula C9H12O2 . It is a derivative of the bicyclo[3.3.1]nonane moiety, which is found in many biologically active natural products .
Synthesis Analysis
Bicyclo[3.3.1]nonane-3,7-dione can be synthesized from the dienol acetate of bicyclo[3.3.1]nonane-2,6-dione through bromination with N-bromosuccinimide and hydrolysis of the intermediate bromo-enol acetate . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis
The molecular structure of Bicyclo[3.3.1]nonane-3,7-dione contains 24 bonds in total, including 12 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 eight-membered ring, and 2 aliphatic ketones .Chemical Reactions Analysis
Bicyclo[3.3.1]nonane-3,7-dione can undergo photochemical rearrangement to form the triasteranedione (tetracyclo-[3,3,1,0,0]nonane-3,7-dione) by successive 1,2-acyl shifts and to a dihydrocoumarin by a 1,5-acyl shift .Scientific Research Applications
Synthetic and Crystallographic Studies
Bicyclo[3.3.1]nonane-3,7-dione has been used in synthetic and crystallographic studies . The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
Hydrogen Bonding Studies
This compound has been used to study the strength of hydrogen bonds and the stereochemistry of network formation . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .
Halogen Interactions
The two bromine atoms in rac - 3 have significant halogen – halogen interactions . This provides an interesting area of study for understanding the role of halogen interactions in molecular structures.
Supramolecular Structures
The high stability and formation of the supramolecular structures of the syn and anti isomers of the dioxime of bicyclo nonane-3,7-dione were studied . This provides insights into the stability and formation of supramolecular structures.
Chiral Networks and Conglomerate Formation
The possible relation between chiral networks and conglomerate formation is discussed . This provides a basis for understanding the role of chirality in network formation and its impact on the physical properties of the material.
Role in Natural and Biologically Active Compounds
This framework is a common motif in many natural and biologically active compounds . This includes potential therapeutics for Alzheimer’s disease such as garsubellin A and huperzine A .
properties
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCULSOJJAIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349144 | |
Record name | bicyclo[3.3.1]nonane-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonane-3,7-dione | |
CAS RN |
770-15-0 | |
Record name | bicyclo[3.3.1]nonane-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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